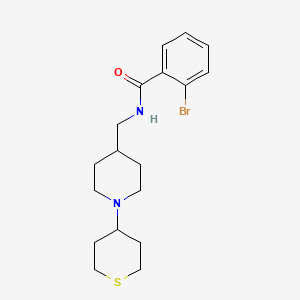

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHMDNXUFRTJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydrothiopyran under reductive amination conditions.

Bromination: The next step involves the bromination of the benzamide precursor. This is typically done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Coupling Reaction: The final step involves coupling the brominated benzamide with the piperidine intermediate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and thiopyran rings.

Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine and thiopyran rings.

Coupling Reactions: Products include more complex benzamide derivatives with various functional groups.

Scientific Research Applications

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the benzamide group are likely involved in key interactions with these targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

2-iodo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs

Biological Activity

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C18H25BrN2OS, with a molecular weight of approximately 397.38 g/mol. The structure includes a bromine atom, a piperidine ring, and a thiopyran moiety, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Preliminary studies suggest that it may influence:

- Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It potentially binds to receptors associated with neurotransmission and cell signaling, impacting physiological responses.

The exact mechanisms are still under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : There is emerging evidence suggesting that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar benzamide derivatives. The findings indicated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer therapy .

Case Study: Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of essential metabolic functions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield and purity?

- Methodology :

-

Step 1 : The benzamide core is synthesized via coupling of 2-bromobenzoic acid with a piperidinyl-thiopyran intermediate. Amide bond formation typically uses carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

-

Step 2 : The tetrahydrothiopyran-piperidine moiety is prepared through nucleophilic substitution or reductive amination. For example, thiopyran-4-yl groups can be introduced via Mitsunobu reactions or thioether linkages .

-

Key Conditions :

-

Temperature control (0–25°C) minimizes side reactions.

-

Solvent choice (e.g., dichloromethane for polar intermediates) affects reaction efficiency.

-

Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT | 60–75% | 92–98% |

| Thiopyran-Piperidine Synthesis | NaBH4, MeOH, 0°C | 40–55% | 85–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include:

- Benzamide protons : Aromatic protons at δ 7.2–8.1 ppm (doublets for bromine-substituted positions) .

- Piperidine-thiopyran protons : Methylenic protons (N-CH2-) at δ 2.5–3.5 ppm; thiopyran S-atom causes deshielding in adjacent CH2 groups .

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]+ at m/z ~438.3 (C19H24BrN2OS) with isotopic peaks confirming bromine .

- IR Spectroscopy : Strong amide C=O stretch at ~1650 cm⁻¹; thiopyran C-S vibrations at ~650 cm⁻¹ .

Q. How does the tetrahydro-2H-thiopyran moiety influence physicochemical properties?

- Lipophilicity : The sulfur atom increases logP by ~0.5 units compared to oxygen analogs, enhancing membrane permeability .

- Conformational Rigidity : The thiopyran ring adopts a chair conformation, stabilizing the piperidine-methylbenzamide backbone and influencing receptor binding .

- Solubility : Moderate aqueous solubility (~50 µM in PBS) due to hydrophobic thiopyran; DMSO or cyclodextrin formulations improve bioavailability .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining its 3D structure, and how can SHELX software optimize refinement?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) with Oxford Diffraction or Bruker D8 Venture systems. Resolution <1.0 Å ensures accurate bond-length measurements .

- SHELX Workflow :

-

SHELXD : Solve phase problems via dual-space methods for non-centrosymmetric crystals.

-

SHELXL : Refine anisotropic displacement parameters; apply restraints for disordered thiopyran or benzamide groups .

- Key Parameters :

-

R1 < 5% for high-resolution data.

-

Hydrogen bonding networks (e.g., N-H⋯O=C) stabilize crystal packing .

- Example Structure :

| Bond Length (Å) | Angle (°) | Dihedral Angle (°) |

|---|---|---|

| C-S: 1.81 ± 0.02 | C-S-C: 98.5 | Benzamide/thiopyran: 53.9 |

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Case Study : Discrepancies in IC50 values (e.g., 10 nM in enzyme assays vs. 1 µM in cell-based assays) may arise from:

- Membrane Permeability : Thiopyran increases lipophilicity but may reduce cellular uptake due to P-gp efflux. Verify via efflux transporter inhibitors .

- Protein Binding : Serum albumin binding (e.g., >90% in FBS) reduces free drug concentration. Use equilibrium dialysis to measure unbound fractions .

- Mitigation Strategies :

- Standardize assay conditions (e.g., serum-free media for cell assays).

- Validate target engagement via CETSA or SPR .

Q. What strategies optimize pharmacokinetics through structural modifications?

- Modification Sites :

- Benzamide Bromine : Replace with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

- Piperidine Methyl Group : Introduce polar substituents (e.g., -OH) to reduce CYP450-mediated oxidation .

- SAR Insights :

| Derivative | LogP | t1/2 (Liver Microsomes) | Solubility (µM) |

|---|---|---|---|

| Parent Compound | 3.2 | 25 min | 50 |

| CF3-Substituted | 3.5 | 45 min | 30 |

| Hydroxyl Derivative | 2.8 | 60 min | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.